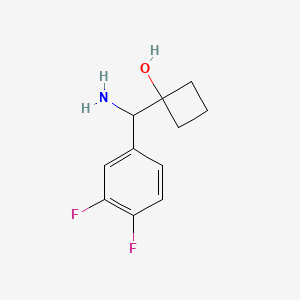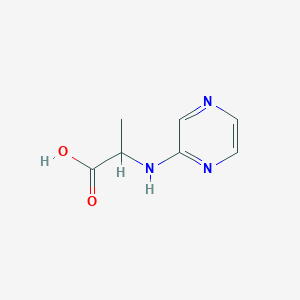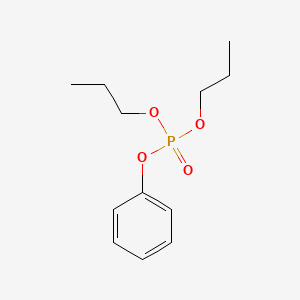![molecular formula C19H16Br8O2 B13903927 1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] CAS No. 67508-66-1](/img/structure/B13903927.png)
1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is a brominated organic compound with the molecular formula C21H20Br8O2. It is known for its high bromine content and is primarily used as a flame retardant in various synthetic resins, including polypropylene and polystyrene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane typically involves the bromination of 2,2-bis(3,5-dibromo-4-allyloxyphenyl)propane in a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a controlled temperature and using a bromine source to achieve the desired level of bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction mixture is usually subjected to specific conditions to ensure high purity and yield. The final product is often solidified from the reaction solution to enhance its storage stability and flowability .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methylene chloride, and other solvents that facilitate the bromination process. The conditions typically involve controlled temperatures and reaction times to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the fire. This results in a reduced rate of combustion and enhanced fire resistance .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in polystyrene foam insulation.
Decabromodiphenyl Ether: Commonly used in textiles and electronics.
Uniqueness
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is unique due to its high bromine content and specific structural features that enhance its effectiveness as a flame retardant. Its ability to maintain stability and flowability under various conditions makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
67508-66-1 |
|---|---|
Fórmula molecular |
C19H16Br8O2 |
Peso molecular |
915.6 g/mol |
Nombre IUPAC |
1,3-dibromo-5-[[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]methyl]-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c20-6-12(22)8-28-18-14(24)2-10(3-15(18)25)1-11-4-16(26)19(17(27)5-11)29-9-13(23)7-21/h2-5,12-13H,1,6-9H2 |
Clave InChI |
VTMXSQLRTDQKAI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)CC2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)


![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)

![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)


![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)

